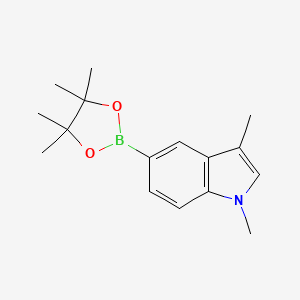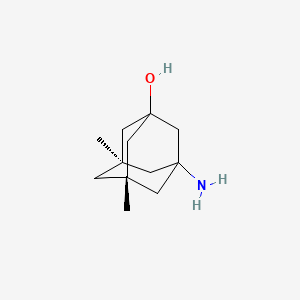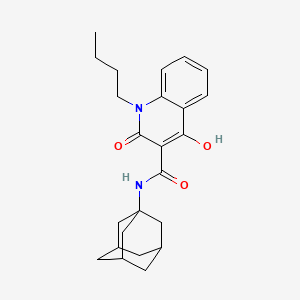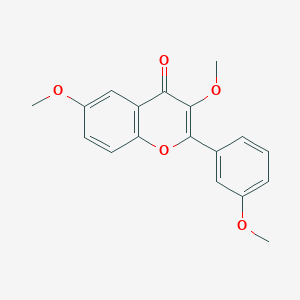
5,7-Dimethoxy-3-hydroxyflavone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Dimethoxy-3-hydroxyflavone is a flavonoid compound found in various plants, notably in the rhizomes of Kaempferia parviflora . This compound is known for its biological activities, including anti-inflammatory, anti-diabetic, and anti-obesity effects . It has a molecular formula of C16H12O4 and is characterized by the presence of methoxy groups at positions 5 and 7, and a hydroxyl group at position 3 on the flavone backbone .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethoxy-3-hydroxyflavone can be achieved through various methods. One common approach involves the oxidative cyclization of 2’-hydroxydihydrochalcones using palladium (II) catalysis . This method is efficient and provides a high yield of the desired flavone under mild conditions. The reaction typically requires an oxidant and specific additives to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound often involves the extraction and purification from natural sources such as Kaempferia parviflora . The extraction process includes the use of solvents like dichloromethane and methanol, followed by chromatographic fractionation to isolate the pure compound .
Análisis De Reacciones Químicas
Types of Reactions
5,7-Dimethoxy-3-hydroxyflavone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the flavone backbone.
Substitution: Methoxy and hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine (I2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of flavonols, while reduction can yield flavanones .
Aplicaciones Científicas De Investigación
5,7-Dimethoxy-3-hydroxyflavone has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other flavonoid derivatives.
Medicine: Research has shown its potential in treating conditions like sarcopenia, diabetes, and obesity.
Mecanismo De Acción
The mechanism of action of 5,7-Dimethoxy-3-hydroxyflavone involves its interaction with various molecular targets and pathways. For instance, it inhibits Ca2±mediated cell-cycle regulation by interfering with calcium signaling pathways . Additionally, it activates the phosphatidylinositol 3-kinase-Akt pathway, leading to the stimulation of protein synthesis and mitochondrial biogenesis . These actions contribute to its anti-inflammatory and muscle-strengthening effects .
Comparación Con Compuestos Similares
5,7-Dimethoxy-3-hydroxyflavone can be compared with other similar flavonoid compounds such as:
- 5-Hydroxy-7-methoxyflavone
- 5-Hydroxy-3,7,4’-trimethoxyflavone
- 5,7-Dimethoxyflavone
These compounds share similar structural features but differ in the number and position of methoxy and hydroxyl groups. The unique combination of functional groups in this compound contributes to its distinct biological activities and potential therapeutic applications .
Propiedades
IUPAC Name |
3-hydroxy-5,7-dimethoxy-2-phenylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5/c1-20-11-8-12(21-2)14-13(9-11)22-17(16(19)15(14)18)10-6-4-3-5-7-10/h3-9,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYJUQBXJXCLAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C(=O)C(=C(O2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2R)-2-[(3-Methylbutyl)amino]propanoic acid](/img/structure/B12050638.png)
![2-amino-6-benzyl-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12050643.png)





![methyl (2E)-2-(2-methoxybenzylidene)-7-methyl-3-oxo-5-(4-propoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12050692.png)
![[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B12050702.png)





